Cas no 1805414-76-9 (Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate)

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a reactive aminomethyl group, a chloro substituent, and a difluoromethyl moiety, enabling selective functionalization for diverse applications. The presence of the ester group enhances solubility and facilitates further derivatization. This compound is particularly valuable in the development of bioactive molecules due to its ability to act as a building block for heterocyclic frameworks. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for research and industrial-scale applications. Proper handling and storage are recommended to maintain its integrity.
Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate structure
1805414-76-9 structure
Product Name:Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate
CAS No:1805414-76-9
MF:C10H11ClF2N2O2
MW:264.656348466873
CID:4873868
Update Time:2025-06-15

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate
    • Inchi: 1S/C10H11ClF2N2O2/c1-17-7(16)3-6-2-5(4-14)8(10(12)13)9(11)15-6/h2,10H,3-4,14H2,1H3
    • InChI Key: WVPPDGRFOIHYPG-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(F)F)C(CN)=CC(CC(=O)OC)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 269
  • XLogP3: 1.1
  • Topological Polar Surface Area: 65.2

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029044984-1g
Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate
1805414-76-9 97%
1g
$1,519.80 2022-04-01

Additional information on Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate

Methyl 4-(Aminomethyl)-2-chloro-3-(Difluoromethyl)pyridine-6-acetate (CAS No. 1805414-76-9): A Comprehensive Overview

Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate (CAS No. 1805414-76-9) is a versatile compound with significant potential in the pharmaceutical and chemical industries. This compound, characterized by its unique structure and functional groups, has garnered attention for its potential applications in drug discovery and development. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.

The molecular formula of Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate is C12H12ClF2N2O2, and its molecular weight is approximately 305.7 g/mol. The compound features a pyridine ring with a chloro substituent at the 2-position, a difluoromethyl group at the 3-position, an aminomethyl group at the 4-position, and an acetate ester at the 6-position. These functional groups contribute to its unique chemical and biological properties.

Synthesis of Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3-difluoromethylpyridine with an appropriate amine to form the aminomethyl intermediate, followed by esterification to yield the final product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as the use of catalytic systems and green solvents.

In terms of biological activity, Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate has shown promising results in several areas of research. Studies have demonstrated its potential as a modulator of various biological pathways, including those involved in inflammation and cancer. For instance, it has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Additionally, Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate has been investigated for its anticancer effects. Research has shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, it has been found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. These findings suggest that this compound could be a valuable lead for the development of novel anticancer agents.

Beyond its therapeutic potential, Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate has also been explored for its use as a chemical intermediate in the synthesis of other bioactive compounds. Its versatile structure allows for easy functionalization and modification, making it a useful building block in organic synthesis.

In the context of drug discovery, Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate has been evaluated for its pharmacokinetic properties. Studies have shown that it exhibits favorable absorption, distribution, metabolism, excretion (ADME) characteristics, which are crucial for drug development. Its oral bioavailability and stability in physiological conditions make it a promising candidate for further preclinical and clinical evaluation.

The safety profile of Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate is another important aspect to consider. Preclinical studies have demonstrated that it is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, further safety assessments are necessary to ensure its suitability for human use.

In conclusion, Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate (CAS No. 1805414-76-9) is a multifaceted compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure and biological activities make it an attractive candidate for further investigation. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical fields.

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